![molecular formula C18H16N2O4 B12122554 Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester CAS No. 82933-20-8](/img/structure/B12122554.png)

Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

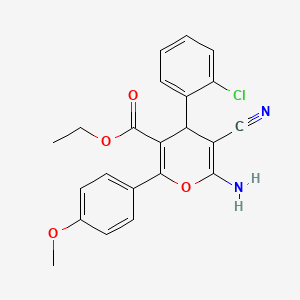

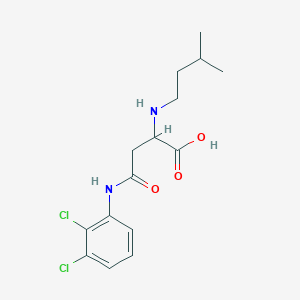

El ácido carbámico, [2-(1,3-dihidro-1,3-dioxo-2H-isoindol-2-il)etil]-, éster fenilmetílico es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto presenta una parte de ácido carbámico unida a un grupo éster fenilmetílico, con un sustituyente 1,3-dihidro-1,3-dioxo-2H-isoindol-2-il. Su estructura intrincada permite una reactividad química diversa y una utilidad potencial en química sintética, química medicinal y ciencia de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ácido carbámico, [2-(1,3-dihidro-1,3-dioxo-2H-isoindol-2-il)etil]-, éster fenilmetílico normalmente implica los siguientes pasos:

Formación del derivado de isoindol: El paso inicial implica la preparación del derivado de 1,3-dihidro-1,3-dioxo-2H-isoindol-2-il. Esto se puede lograr mediante la ciclación del anhídrido ftálico con una amina adecuada en condiciones ácidas.

Adición del enlace etil: El derivado de isoindol se hace reaccionar luego con un agente etilante, como el bromuro de etilo, en presencia de una base como el carbonato de potasio para introducir el enlace etil.

Formación de la parte de ácido carbámico: El isoindol etilatedo se trata con fosgeno o un equivalente de fosgeno para formar el intermedio de ácido carbámico.

Esterificación: Finalmente, el intermedio de ácido carbámico se esterifica con alcohol bencílico en presencia de un catalizador como el ácido sulfúrico para producir el éster fenilmetílico deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar pasos similares, pero optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción, mayores rendimientos y menores costos de producción. Además, los métodos industriales pueden emplear reactivos más seguros y respetuosos con el medio ambiente para cumplir con las normas reglamentarias.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo éster fenilmetílico, lo que lleva a la formación de ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro de la parte de isoindol, convirtiéndolos potencialmente en alcoholes.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster, donde el grupo fenilmetílico puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Se suelen utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio (NaOH).

Productos principales

Oxidación: Ácidos carboxílicos y sus derivados.

Reducción: Alcoholes y potencialmente aminas si se produce una reducción adicional.

Sustitución: Diversos carbamatos sustituidos según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química

En química sintética, este compuesto sirve como un intermedio versátil para la síntesis de moléculas más complejas.

Biología

En la investigación biológica, se estudian los derivados de este compuesto por su potencial como inhibidores o moduladores enzimáticos. La parte de isoindol es particularmente interesante debido a su capacidad para interactuar con macromoléculas biológicas.

Medicina

La química medicinal explora este compuesto por sus posibles propiedades terapéuticas. Sus derivados pueden exhibir actividad contra ciertas enfermedades, incluido el cáncer y las infecciones bacterianas, debido a su capacidad para interferir con vías biológicas específicas.

Industria

En el sector industrial, este compuesto se puede utilizar en la producción de polímeros y materiales avanzados. Su estructura única contribuye a las propiedades mecánicas y térmicas de estos materiales.

Mecanismo De Acción

El mecanismo de acción del ácido carbámico, [2-(1,3-dihidro-1,3-dioxo-2H-isoindol-2-il)etil]-, éster fenilmetílico implica su interacción con dianas moleculares específicas. La parte de isoindol puede formar enlaces de hidrógeno e interacciones π-π con proteínas y enzimas, inhibiendo potencialmente su actividad. El grupo éster puede sufrir hidrólisis, liberando intermedios activos que modulan aún más las vías biológicas.

Comparación Con Compuestos Similares

Compuestos similares

- Ácido carbámico, [2-(1,3-dihidro-1,3-dioxo-2H-isoindol-2-il)etil]-, éster terc-butílico

- Ácido carbámico, [2-(1,3-dihidro-1,3-dioxo-2H-isoindol-2-il)etil]-, éster metílico

- Ácido carbámico, [2-(1,3-dihidro-1,3-dioxo-2H-isoindol-2-il)etil]-, éster etílico

Unicidad

La variante de éster fenilmetílico es única debido a la presencia del grupo fenilo, que puede mejorar su interacción con los residuos aromáticos en proteínas y enzimas. Esto puede conducir a una mayor especificidad y potencia en su actividad biológica en comparación con otros ésteres.

Propiedades

Número CAS |

82933-20-8 |

|---|---|

Fórmula molecular |

C18H16N2O4 |

Peso molecular |

324.3 g/mol |

Nombre IUPAC |

benzyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |

InChI |

InChI=1S/C18H16N2O4/c21-16-14-8-4-5-9-15(14)17(22)20(16)11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) |

Clave InChI |

OIISHCNWBRHFFE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NCCN2C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12122478.png)

![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)

![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)

![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)

![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)